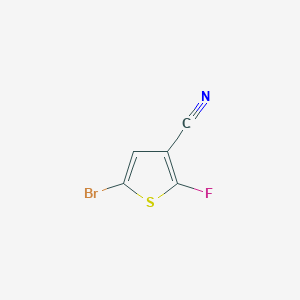

5-Bromo-2-fluorothiophene-3-carbonitrile

Description

5-Bromo-2-fluorothiophene-3-carbonitrile is a halogenated heterocyclic compound featuring a thiophene core substituted with bromine (Br) at the 5-position, fluorine (F) at the 2-position, and a nitrile (CN) group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science. Its molecular formula is C₅HBrFN₂S, with a molecular weight of 221.04 g/mol. The bromine and fluorine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group facilitates further functionalization.

Properties

Molecular Formula |

C5HBrFNS |

|---|---|

Molecular Weight |

206.04 g/mol |

IUPAC Name |

5-bromo-2-fluorothiophene-3-carbonitrile |

InChI |

InChI=1S/C5HBrFNS/c6-4-1-3(2-8)5(7)9-4/h1H |

InChI Key |

SGLNKBQQYAKQGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C#N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorothiophene-3-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method is the bromination of 2-fluorothiophene-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of 5-Bromo-2-fluorothiophene-3-carbonitrile often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiophene Derivatives

(a) 5-Bromo-2-chlorobenzoic Acid

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 249.47 g/mol

- Key Differences : Replaces the thiophene ring with a benzene ring, substitutes chlorine (Cl) instead of fluorine, and replaces the nitrile group with a carboxylic acid (-COOH). This increases polarity and alters reactivity (e.g., carboxylate formation vs. nitrile cyanation) .

(b) 4-Bromobenzonitrile

Fluorinated Heterocycles

(a) 5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran

- Molecular Formula : C₁₆H₁₁BrFO₂S

- Molecular Weight : 374.23 g/mol

- Key Differences : Benzofuran core with bromine, fluorine, and sulfinyl groups. The oxygen-containing benzofuran ring alters electron density compared to thiophene, affecting applications in drug design (e.g., bioavailability) .

(b) 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

- Molecular Formula : C₁₃H₆BrF₃N₂S

- Molecular Weight : 377.17 g/mol

- Key Differences: Pyridine-based structure with trifluoromethyl (CF₃) and bromophenylthio groups. The pyridine ring’s basicity contrasts with thiophene’s non-basic nature, influencing solubility and metal coordination .

Functional Group Analogues

(a) 5-Bromoindole-3-carboxylic Acid

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 256.06 g/mol

- Key Differences: Indole ring system with bromine and carboxylic acid.

(b) 5-Bromo-furan-2-carboxylic Acid

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 5-Bromo-2-fluorothiophene-3-carbonitrile | C₅HBrFN₂S | 221.04 | Not reported | Not reported |

| 5-Bromo-2-chlorobenzoic Acid | C₇H₄BrClO₂ | 249.47 | 165–168 | Decomposes |

| 4-Bromobenzonitrile | C₇H₄BrN | 196.02 | 50–52 | 245–247 |

| 5-Bromo-2-(3-fluorophenyl)-... | C₁₆H₁₁BrFO₂S | 374.23 | 178–180 | Not reported |

Note: Data sourced from PubChem and Fluorochem reports .

Limitations of Available Data

- Contradictions : Fluorinated benzofurans and pyridines show conflicting reactivity trends compared to thiophenes, necessitating further comparative studies.

Biological Activity

5-Bromo-2-fluorothiophene-3-carbonitrile is a heterocyclic compound characterized by the presence of a thiophene ring with bromine and fluorine substituents, along with a carbonitrile group. This unique structure endows the compound with distinct electronic properties, which can significantly influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

The molecular formula for 5-Bromo-2-fluorothiophene-3-carbonitrile is with a molecular weight of approximately 188.05 g/mol. The presence of halogen atoms (bromine and fluorine) contributes to its reactivity and ability to interact with various biological targets.

Biological Activity Overview

Research into the biological activity of 5-Bromo-2-fluorothiophene-3-carbonitrile has revealed several potential pharmacological effects, particularly in antibacterial and anticancer activities. The compound's structural similarities to other biologically active thiophene derivatives suggest a promising therapeutic profile.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors involved in metabolic pathways, which may lead to antibacterial effects. For instance, derivatives of thiophene have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential for 5-Bromo-2-fluorothiophene-3-carbonitrile to exhibit similar properties .

| Compound | Activity against MRSA | Activity against MSSA |

|---|---|---|

| 5-Bromo-2-fluorothiophene-3-carbonitrile | TBD | TBD |

| 5-Cyano derivative | High | Moderate |

| 5-Chloro derivative | Low | Moderate |

Anticancer Activity

In addition to antibacterial properties, compounds similar to 5-Bromo-2-fluorothiophene-3-carbonitrile have been evaluated for anticancer activity. For example, studies on related thiophene derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including A431 human epidermoid carcinoma cells . The mechanism of action may involve the inhibition of critical cellular pathways related to cancer cell survival.

Case Studies and Research Findings

- Antibacterial Studies : In a comparative study, various thiophene derivatives were synthesized and tested against MRSA and Methicillin-sensitive Staphylococcus aureus (MSSA). The results indicated that substitutions at different positions on the thiophene ring significantly influenced antibacterial activity. The presence of bromine at the 5-position was noted to be less favorable compared to other halogen substitutions .

- Anticancer Studies : A study investigating the effects of fluorinated thiophenes on cancer cell lines revealed that certain derivatives could inhibit Stat3 phosphorylation in A431 cells, suggesting a pathway through which these compounds exert their anticancer effects . The structure-activity relationship (SAR) analysis indicated that specific substitutions enhance potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.